N-Carbamoyl Linagliptin (CAS 1955514-80-3): A Comprehensive Technical Guide on Impurity Profiling, Mechanistic Formation, and Analytical Control
N-Carbamoyl Linagliptin (CAS 1955514-80-3): A Comprehensive Technical Guide on Impurity Profiling, Mechanistic Formation, and Analytical Control
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.
Executive Summary
In the development and lifecycle management of active pharmaceutical ingredients (APIs), the rigorous characterization of degradation products and process-related impurities is paramount to ensuring drug safety and efficacy [[1]](). Linagliptin, a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, is susceptible to specific degradation pathways under stress conditions [[2]](). One critical impurity requiring stringent analytical control is N-Carbamoyl Linagliptin (CAS 1955514-80-3). This whitepaper synthesizes the mechanistic causality of its formation, details a self-validating analytical workflow for its quantification, and establishes the regulatory context for its mitigation.
Chemical Identity & Structural Significance
N-Carbamoyl Linagliptin, also known as Linagliptin Impurity 60 or Linagliptin N-Aminocarbonyl Impurity, is a structurally modified variant of the parent API [[3]](). The modification occurs at the primary amine of the piperidine ring, which is converted into a urea (carbamoyl) group. Because the primary amine is essential for the hydrogen-bonding interactions within the DPP-4 enzyme's active site, its carbamoylation fundamentally alters the molecule's pharmacodynamic profile, necessitating strict control below the ICH Q3A(R2) qualification thresholds.
Table 1: Physicochemical Properties of N-Carbamoyl Linagliptin
| Property | Value |
| Chemical Name | 1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]urea |
| CAS Number | 1955514-80-3 4 |
| Molecular Formula | C₂₆H₂₉N₉O₃ 4 |
| Molecular Weight | 515.57 g/mol 4 |
| Ionization State (pH 3.0) | Neutral (Urea group suppresses basicity of the original amine) |
Mechanistic Causality: The Carbamoylation Pathway
To effectively control an impurity, one must first understand the thermodynamics and kinetics of its formation. N-carbamoylation in pharmaceutical formulations typically arises from the reaction between a nucleophilic primary or secondary amine and an electrophilic cyanate ion (O=C=N⁻).
The Causality of Formation: Cyanate is rarely added intentionally; rather, it is a ubiquitous degradation product of urea, which can be present in trace amounts in excipients, solvents, or water systems used during granulation. When Linagliptin is exposed to aqueous environments containing trace cyanate (particularly at elevated temperatures or neutral-to-basic pH), the highly nucleophilic primary amine on its piperidine moiety attacks the electrophilic carbon of the cyanate. This nucleophilic addition yields the stable N-carbamoyl derivative.
Mechanistic pathway of N-carbamoylation in Linagliptin API.
Analytical Strategy: RP-HPLC & LC-MS/MS Workflows
Detecting N-Carbamoyl Linagliptin requires exploiting the physicochemical differences between the impurity and the parent drug.
Expertise Insight: Linagliptin possesses a basic primary amine (pKa ~8.6). By utilizing a highly acidic mobile phase (e.g., pH 3.0 KH₂PO₄ buffer), the parent API becomes fully protonated, increasing its polarity and reducing peak tailing caused by secondary interactions with stationary phase silanols 5. Conversely, the urea group in N-Carbamoyl Linagliptin remains neutral at pH 3.0. This stark contrast in ionization states drives a significant shift in retention time, allowing for baseline resolution during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) 6.
Table 2: Optimized RP-HPLC Gradient Program
Stationary Phase: Zorbax SB-Aq (250 × 4.6 mm, 5 µm) | Flow Rate: 1.0 mL/min | Temp: 45°C5
| Time (min) | Mobile Phase A (Buffer pH 3.0) % | Mobile Phase B (ACN:MeOH:H₂O) % |
| 0.0 | 75 | 25 |
| 8.0 | 75 | 25 |
| 30.0 | 45 | 55 |
| 50.0 | 25 | 75 |
| 55.0 | 25 | 75 |
| 60.0 | 75 | 25 |
| 65.0 | 75 | 25 |
Self-Validating Experimental Protocols
To ensure trustworthiness and data integrity, the analytical method must act as a self-validating system. The following protocol integrates System Suitability Testing (SST) directly into the workflow.
Step-by-Step Methodology: Detection and Quantification
-
Sample Preparation: Accurately weigh and transfer the Linagliptin API sample into a volumetric flask. Dissolve and dilute with the diluent (e.g., Water:Acetonitrile) to achieve a target concentration of 1.0 mg/mL 6. Sonicate for 5 minutes to ensure complete dissolution.
-
Standard Preparation: Prepare a reference standard solution of N-Carbamoyl Linagliptin (CAS 1955514-80-3) at the specification limit (typically 0.15% relative to the API concentration).
-
Chromatographic Execution: Inject 10 µL of the blank, standard, and sample solutions into the HPLC system utilizing the gradient outlined in Table 2. Monitor the eluent using a Photo Diode Array (PDA) detector at 225 nm 5.
-
LC-MS Confirmation: For structural elucidation, divert the eluent to a single quadrupole or Q-TOF mass spectrometer. Operate in positive Electrospray Ionization (ESI+) mode. N-Carbamoyl Linagliptin will yield a distinct pseudomolecular ion at m/z 516.2 [M+H]⁺.
-
System Suitability Criteria (The Self-Validation Gate):
-
Resolution (Rs): Must be > 1.5 between Linagliptin and N-Carbamoyl Linagliptin.
-
Tailing Factor (Tf): Must be < 2.0 for all peaks.
-
Precision: The %RSD of the impurity peak area from five replicate injections of the standard must be ≤ 2.0%.
-
Self-validating analytical workflow for impurity profiling.
Regulatory Thresholds & Mitigation Strategies
Under ICH Q3A(R2) guidelines, any impurity in a drug substance with a maximum daily dose of ≤ 2 g must be identified and characterized if it exceeds 0.10% 2. Because N-Carbamoyl Linagliptin lacks the free primary amine essential for pharmacological activity, it is considered a non-efficacious degradant.
Mitigation in Manufacturing: To prevent the formation of CAS 1955514-80-3, manufacturers must:
-
Screen Excipients: Strictly monitor and limit urea and cyanate levels in excipients and buffers.
-
Control Process Parameters: Avoid prolonged exposure of the API to high temperatures in aqueous solutions, which accelerates the decomposition of trace urea into reactive cyanate.
-
Implement Robust Stability Testing: Utilize the stability-indicating RP-HPLC method described above to monitor the API through accelerated degradation studies (e.g., 40°C/75% RH) [[5]]().
References
- J&K Scientific LLC.Linagliptin Impurity 60 | 1955514-80-3.
- LGC Standards.N-Carbamoyl Linagliptin.
- National Center for Biotechnology Information (PMC).Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design.
- Rasayan Journal of Chemistry.IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE DEGRADANTS.
- PubMed (NIH).Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
- MDPI.Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
Sources
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. N-Carbamoyl Linagliptin | LGC Standards [lgcstandards.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
